molecular formula C14H11NOS3 B2479007 N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034381-42-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2479007
CAS No.: 2034381-42-3
M. Wt: 305.43
InChI Key: IIUKKFMNOCBZFS-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives are often used in the synthesis of biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological system it is interacting with.

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that the compound could have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of a thiophene-2-ylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation reaction where the coupled product is reacted with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the additional thiophene rings.

    Thiophene-3-carboxamide: Similar but with different substitution patterns.

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is unique due to its multi-thiophene ring system, which enhances its electronic properties and biological activities compared to simpler thiophene derivatives .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c16-14(11-4-7-18-9-11)15-13(10-3-6-17-8-10)12-2-1-5-19-12/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUKKFMNOCBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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